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1-(Adamantan-1-yl)-3-cyclohexylthiourea

Catalog No.
S9053028
CAS No.
M.F
C17H28N2S
M. Wt
292.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Adamantan-1-yl)-3-cyclohexylthiourea

Product Name

1-(Adamantan-1-yl)-3-cyclohexylthiourea

IUPAC Name

1-(1-adamantyl)-3-cyclohexylthiourea

Molecular Formula

C17H28N2S

Molecular Weight

292.5 g/mol

InChI

InChI=1S/C17H28N2S/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,1-11H2,(H2,18,19,20)

InChI Key

PLRFEOIUSPLSDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NC23CC4CC(C2)CC(C4)C3

1-(Adamantan-1-yl)-3-cyclohexylthiourea is a thiourea derivative characterized by the presence of an adamantane moiety, which contributes to its unique structural and chemical properties. The compound has the molecular formula C11H18N2SC_{11}H_{18}N_{2}S and a molecular weight of 210.34 g/mol. The adamantane structure provides rigidity and enhances the stability of the molecule, making it distinct among thiourea derivatives. Its chemical structure includes a cyclohexyl group attached to the thiourea functional group, which is known for its diverse biological activities and potential applications in medicinal chemistry.

Typical of thiourea compounds. These include:

  • Oxidation: The compound can be oxidized to produce sulfoxides and sulfones, using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can undergo reduction to yield corresponding amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups, often utilizing alkyl halides or acyl chlorides as nucleophiles.

Thioureas, including 1-(Adamantan-1-yl)-3-cyclohexylthiourea, exhibit significant biological activities. This compound has been shown to interact with the thyroid gland, where it is actively concentrated against a concentration gradient. Its primary biochemical action involves the inhibition of thyroid hormone synthesis, which can have implications in conditions such as hyperthyroidism. Additionally, studies have indicated that thioureas may possess anti-inflammatory and anticancer properties due to their ability to modulate various signaling pathways .

The synthesis of 1-(Adamantan-1-yl)-3-cyclohexylthiourea can be achieved through several methods:

  • Reaction of Adamantane Derivatives: One common synthetic route involves reacting 1-aminoadamantane with carbon disulfide and sodium hydroxide to form 1-adamantyl isothiocyanate. This intermediate can then react with cyclohexylamine or other amines to yield the desired thiourea.
  • Industrial Production: For large-scale production, optimized reaction conditions are employed, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to achieve high yield and purity.

The unique properties of 1-(Adamantan-1-yl)-3-cyclohexylthiourea make it suitable for various applications:

  • Medicinal Chemistry: Due to its biological activity, this compound is explored for potential therapeutic uses in treating thyroid-related disorders and possibly in cancer therapy.
  • Material Science: The compound's stability and structural characteristics may lend themselves to applications in polymer chemistry or as additives in materials science.

Interaction studies involving 1-(Adamantan-1-yl)-3-cyclohexylthiourea have primarily focused on its binding affinity and effects on biological targets such as thyroid hormone receptors. Research indicates that this compound may modulate receptor activity, influencing downstream signaling pathways related to hormone synthesis and metabolism. Further studies are needed to elucidate the full spectrum of interactions and mechanisms of action within biological systems .

Several compounds share structural similarities with 1-(Adamantan-1-yl)-3-cyclohexylthiourea, including:

Compound NameStructural FeaturesUnique Aspects
1-PhenylthioureaContains a phenyl groupKnown for its use in studying enzyme inhibition
1-BenzylthioureaContains a benzyl groupExhibits different pharmacological properties
1-CyclohexylthioureaContains a cyclohexyl groupSimilar core structure but lacks adamantane rigidity
1-(Adamantan-2-yl)-3-methylthioureaMethyl group instead of cyclohexylVariation in side chain affects biological activity
N-(Adamantan-1-yl)hydrazinecarbothioamideContains hydrazine functionalityPotentially different reactivity profiles

Uniqueness

The uniqueness of 1-(Adamantan-1-yl)-3-cyclohexylthiourea lies in the combination of the adamantane structure with the cyclohexyl group. This configuration not only enhances its stability but also influences its biological activity compared to other thioureas. The rigid adamantane framework may contribute to specific interactions with biological targets that are not observed in more flexible compounds .

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is 1-(adamantan-1-yl)-3-cyclohexylthiourea, reflecting the substitution pattern of the thiourea core. The adamantane group (a diamondoid hydrocarbon) occupies the N1 position, while the cyclohexyl ring is attached to the N3 nitrogen. Alternative designations include:

  • N-Adamantyl-N'-cyclohexylthiourea
  • Adamantane-1-carbothioic acid cyclohexylamide

The thiourea functional group (-NH-CS-NH-) distinguishes it from urea analogs by replacing oxygen with sulfur, significantly altering its electronic properties and hydrogen-bonding capabilities.

Molecular Formula and Structural Representation

The molecular formula is C₁₇H₂₆N₂S, derived from:

  • Adamantane (C₁₀H₁₅): A rigid, cage-like hydrocarbon
  • Cyclohexyl (C₆H₁₁): A six-membered aliphatic ring
  • Thiourea group (N₂S): Provides hydrogen-bond donors and polarizability

Structural features:

  • Adamantane moiety: Imparts high thermal stability and lipophilicity (logP ≈ 5.2)
  • Cyclohexyl group: Enhances solubility in organic solvents compared to purely aromatic derivatives
  • Thiourea core: Forms bifurcated hydrogen bonds (S···H-N distances: 2.8–3.2 Å)
S=C(NC1CCCCC1)NC23CC4CC(C2)CC(C4)C3

SMILES notation for 1-(Adamantan-1-yl)-3-cyclohexylthiourea
2D structural representation generated via computational methods

CAS Registry Number and Database Identifiers

As of May 2025, no CAS registry number has been assigned to this specific compound in public databases. Related analogs include:

  • 1-(Adamantan-1-yl)-3-propylthiourea: CAS 25444-85-3 (PubChem CID 11553060)
  • Adamantane-naphthyl thiourea conjugates: Studied for DNA-binding (PMID 33730552)

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

292.19732008 g/mol

Monoisotopic Mass

292.19732008 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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